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molecular formula C11H11FO3 B1348467 Ethyl 3-(3-fluorophenyl)-3-oxopropanoate CAS No. 33166-77-7

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Cat. No. B1348467
M. Wt: 210.2 g/mol
InChI Key: MLABEWHVTXMKHP-UHFFFAOYSA-N
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Patent
US07348340B2

Procedure details

The title compound was prepared from m-fluoro acetophenone, by a method analogous to the preparation of 3-(4-cyclohexylphenyl)-3-oxo-propionic acid ethyl ester in step A1 of Method A, except that the product was purified by vacuum distillation (bp 114-117° C. at 0.8-0.9 mm Hg) in 91% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-cyclohexylphenyl)-3-oxo-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[CH2:11]([O:13][C:14](=[O:30])CC(C1C=CC(C2CCCCC2)=CC=1)=O)[CH3:12]>>[CH2:11]([O:13][C:14](=[O:30])[CH2:9][C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=1)=[O:10])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C(C)=O
Name
3-(4-cyclohexylphenyl)-3-oxo-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)C1=CC=C(C=C1)C1CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was purified by vacuum distillation (bp 114-117° C. at 0.8-0.9 mm Hg) in 91% yield

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)C1=CC(=CC=C1)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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